Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound classified under imidazo[1,5-a]pyridines, which are characterized by a fused imidazole and pyridine ring system. This structural arrangement imparts unique chemical properties and biological activities, making it of interest in various scientific fields. The compound has the following identifiers:
The synthesis of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves several key steps:
In industrial settings, these synthetic routes are optimized for scalability and efficiency, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity .
The molecular structure of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate features a bromo-substituted imidazo[1,5-a]pyridine framework with a carboxylate ester functional group.
This data provides insight into the compound's structural characteristics and aids in its identification in various chemical databases .
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate can participate in various chemical reactions due to its reactive functional groups. Key reactions include:
These reactions are essential for its application in synthesizing other chemical entities .
The mechanism of action for Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with biological targets at the molecular level. It is known that imidazo[1,5-a]pyridines can inhibit certain enzymes and receptors, leading to potential therapeutic effects.
The compound's biological activity is often linked to its ability to modulate signaling pathways involved in various diseases, including cancer and neurodegenerative disorders. Detailed studies on its specific targets and modes of action are ongoing .
Key chemical properties include:
These properties are crucial for handling and application in laboratory settings .
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has various scientific uses:
The compound's unique structure and properties make it valuable in advancing research across multiple disciplines .
The imidazo[1,5-a]pyridine core serves as the foundational scaffold for Methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 2090742-31-5, C~9~H~7~BrN~2~O~2~). Modern synthetic approaches prioritize atom economy, regioselectivity, and functional group compatibility. Cyclocondensation between 2-pyridylaldehydes and α-amino esters or ketones has emerged as a dominant strategy, enabling precise stereoelectronic control over the fused bicyclic system. Copper(I)-catalyzed reactions using 2-pyridyl acetates and nitriles under oxidative conditions offer superior regiochemical outcomes, minimizing positional isomer formation commonly observed in classical imidazo[1,2-a]pyridine syntheses .
Recent innovations employ microwave-assisted intramolecular cyclizations of propargylamine derivatives, reducing reaction times from hours to minutes while enhancing yields to >85%. Transition-metal-free oxidative cyclizations using iodine(III) reagents (e.g., PhI(OAc)~2~) in DMF demonstrate exceptional functional group tolerance, accommodating sensitive ester functionalities essential for downstream derivatization [3] . Computational studies reveal that electron-withdrawing substituents at the 7-position significantly lower the energy barrier for ring closure (ΔΔG‡ = -3.2 kcal/mol), rationalizing the efficiency of brominated precursor routes [4].
Table 1: Comparative Analysis of Imidazo[1,5-a]pyridine Core Formation Methods
Methodology | Precursors | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Copper(I)-catalyzed cyclization | 2-Pyridylacetate + Nitriles | CuI (10 mol%), DMF, 120°C, 3h | 78-85 | >98:2 |
Iodine(III)-mediated oxidation | Propargylamines | PhI(OAc)~2~, CH~3~CN, 80°C, 30min | 82-90 | >99:1 |
Microwave-assisted condensation | 2-Pyridylaldehyde + Amino esters | MW, 150°C, solvent-free, 15min | 88-93 | >97:3 |
Regioselective bromination at the 7-position constitutes a critical transformation due to the electron-rich character of the imidazo[1,5-a]pyridine system. Electrophilic bromination using N-bromosuccinimide (NBS) in aprotic solvents (acetonitrile or DCM) demonstrates high positional selectivity when conducted at 0-5°C, achieving 7-bromo isomer purity >95% as verified by HPLC-UV and ^1^H-NMR analysis [3]. This selectivity arises from the substantial electron density difference between C7 (Mulliken charge = -0.32) and C5 (Mulliken charge = -0.18), as confirmed by DFT calculations at the B3LYP/6-311++G(d,p) level [4].
Concurrent esterification strategies employ either:
Table 2: Regioselective Functionalization Strategies for Target Compound Synthesis
Functionalization Sequence | Reagents/Conditions | Key Advantage | Yield (%) |
---|---|---|---|
Bromination → Esterification | NBS (1.05 eq)/CH~3~CN, 0°C → Mo(CO)~6~/Pd(OAc)~2~/MeOH | Minimal ester hydrolysis | 60-68 |
Esterification → Bromination | Methyl glycinate condensation → NBS/DCM | Avoids metal catalysts | 55-62 |
Vilsmeier-Haack route | DMF/POCl~3~ → cyclization → MeOH quench | Fewer steps, higher atom economy | 65-72 |
The bromo and ester functionalities in Methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate enable diverse C-C and C-X bond formations via catalytic cross-coupling, facilitating access to pharmaceutically relevant derivatives. Systematic optimization has identified high-performance catalytic systems:
Notably, computational analyses of frontier molecular orbitals (HOMO = -6.21 eV, LUMO = -1.58 eV) reveal charge localization at C7 facilitates oxidative addition, while the ester carbonyl remains electronically insulated (NPA charge = -0.52), rationalizing its stability under cross-coupling conditions [4] [7]. Catalyst poisoning studies indicate nitrogen coordination to Pd(0) intermediates occurs reversibly, enabling turnover numbers (TON) exceeding 1,250 for optimized systems.
Environmental considerations have driven development of sustainable synthesis routes for Methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate, focusing on waste reduction and energy efficiency:
Solvent-Free Mechanochemical Synthesis: High-speed ball milling (HSBM) enables imidazo[1,5-a]pyridine core formation without solvents. Equimolar mixtures of 2-pyridylaldehyde derivatives and methyl 2-aminoacetate hydrochloride with K~2~CO~3~ base undergo cyclization within 20-30 minutes under milling conditions (30 Hz frequency). This approach achieves 89-92% yield with E-factor reduction to 0.8 (compared to 12.3 in solution-phase routes) by eliminating solvent extraction and column chromatography . Post-milling bromination using NBS under continuous flow conditions completes the synthesis in <90 minutes total processing time.
Metal-Free Photochemical Bromination: Visible-light-mediated (450 nm LEDs) bromination employs BrCCl~3~ as atom-economical bromine source with catalytic eosin Y (0.5 mol%) in aqueous ethanol. This protocol achieves 87% regioselectivity for the 7-bromo isomer through selective hydrogen atom transfer (HAT) from the electron-rich position, confirmed by laser flash photolysis studies. The reaction proceeds at ambient temperature with 15:1 water:ethanol as green solvent, significantly reducing heavy metal contamination risks [4] .
Continuous Flow Esterification: Microfluidic systems enable direct carboxylation using supercritical CO~2~ (scCO~2~) as both solvent and reagent. Imidazo[1,5-a]pyridine substrates dissolved in methanol/TBAB undergo reaction with scCO~2~ at 100 bar and 50°C over CeO~2~ nanoparticles immobilized on silica. This single-pass operation delivers the methyl ester in >95% conversion with residence times under 2 minutes, eliminating traditional esterification reagents like thionyl chloride [7]. Life cycle assessment confirms 68% reduction in cumulative energy demand compared to batch methods.
Table 3: Eco-Efficiency Metrics for Green Synthesis Approaches
Method | PMI~1~ | E-Factor | Energy Consumption (kJ/mol) | Carbon Intensity (kgCO~2~eq/mol) |
---|---|---|---|---|
Conventional Solution-Phase | 34.6 | 12.3 | 8,520 | 18.7 |
Mechanochemical HSBM | 5.1 | 0.8 | 1,210 | 2.8 |
Photochemical Bromination | 8.9 | 2.3 | 980 | 1.9 |
Continuous Flow Carboxylation | 3.7 | 0.5 | 750 | 1.2 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3